molecular formula C8H6N2O B1589052 2-Acetylisonicotinonitrile CAS No. 37398-49-5

2-Acetylisonicotinonitrile

Cat. No. B1589052
Key on ui cas rn: 37398-49-5
M. Wt: 146.15 g/mol
InChI Key: WISLYNBDMYWHNF-UHFFFAOYSA-N
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Patent
US09296745B2

Procedure details

To a solution of isonicotinonitrile (52 g, 0.5 mol) in dichloromethane (1300 mL) and water (1100 mL) were added ammonium persulfate ((NH4)2S2O8) (170 g, 0.75 mol), silver nitrate (6.8 g, 0.04 mol) and aqueous sulfuric acid (40 mL, 98% sulfuric acid in 400 mL). A solution of 3-oxo-butyric acid (110 g, 1.25 mol) in dichloromethane (100 mL) was added dropwise while keeping the mixture refluxing. The reaction mixture was refluxed for 2 h. The resulting mixture was basified to pH˜8-9 using sodium carbonate powder. The mixture was filtered and the filtrate was extracted with dichloromethane (500 mL×3). The combined organics were dried over sodium sulfate, and concentrated under reduced pressure. The residue was recrystallized from ethanol to afford 2-acetylisonicotinonitrile (52.0 g, 71.9%).
Quantity
52 g
Type
reactant
Reaction Step One
Name
ammonium persulfate
Quantity
170 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
1300 mL
Type
solvent
Reaction Step One
Name
Quantity
1100 mL
Type
solvent
Reaction Step One
Quantity
6.8 g
Type
catalyst
Reaction Step One
Quantity
110 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1](#[N:8])[C:2]1[CH:7]=[CH:6][N:5]=[CH:4][CH:3]=1.S(OOS([O-])(=O)=O)([O-])(=O)=O.[NH4+].[NH4+].S(=O)(=O)(O)O.[O:26]=[C:27](C)[CH2:28]C(O)=O.C(=O)([O-])[O-].[Na+].[Na+]>ClCCl.O.[N+]([O-])([O-])=O.[Ag+]>[C:27]([C:4]1[CH:3]=[C:2]([CH:7]=[CH:6][N:5]=1)[C:1]#[N:8])(=[O:26])[CH3:28] |f:1.2.3,6.7.8,11.12|

Inputs

Step One
Name
Quantity
52 g
Type
reactant
Smiles
C(C1=CC=NC=C1)#N
Name
ammonium persulfate
Quantity
170 g
Type
reactant
Smiles
S(=O)(=O)([O-])OOS(=O)(=O)[O-].[NH4+].[NH4+]
Name
Quantity
40 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
1300 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
1100 mL
Type
solvent
Smiles
O
Name
Quantity
6.8 g
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
110 g
Type
reactant
Smiles
O=C(CC(=O)O)C
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C([O-])([O-])=O.[Na+].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was refluxed for 2 h
Duration
2 h
FILTRATION
Type
FILTRATION
Details
The mixture was filtered
EXTRACTION
Type
EXTRACTION
Details
the filtrate was extracted with dichloromethane (500 mL×3)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organics were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was recrystallized from ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C=1C=C(C#N)C=CN1
Measurements
Type Value Analysis
AMOUNT: MASS 52 g
YIELD: PERCENTYIELD 71.9%
YIELD: CALCULATEDPERCENTYIELD 71.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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